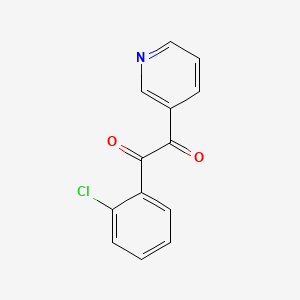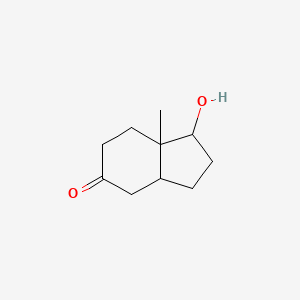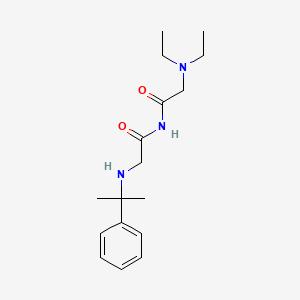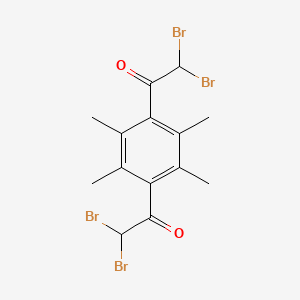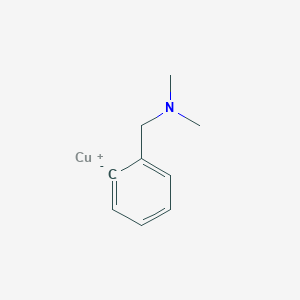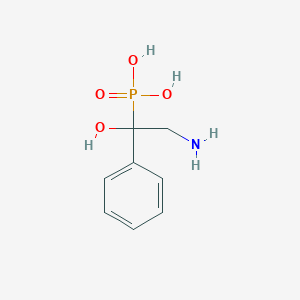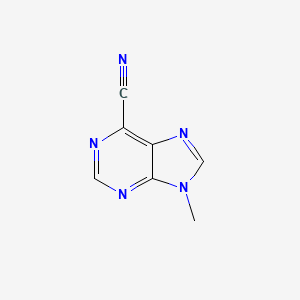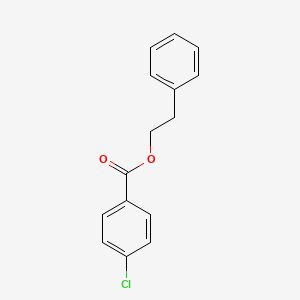
2-Phenylethyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl 4-chlorobenzoate is an organic compound with the molecular formula C15H13ClO2 It is an ester formed from 4-chlorobenzoic acid and 2-phenylethanol
Vorbereitungsmethoden
2-Phenylethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with 2-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a resin like Amberlyst-15, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the ester .
Analyse Chemischer Reaktionen
2-Phenylethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 4-chlorobenzoic acid and 2-phenylethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s ester linkage and aromatic structure make it a subject of study in biochemical research.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl 4-chlorobenzoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and 2-phenylethanol. These products can then interact with different biological pathways, influencing cellular processes. The aromatic structure of the compound also allows it to participate in π-π interactions with other aromatic molecules .
Vergleich Mit ähnlichen Verbindungen
2-Phenylethyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
- Methyl 4-chlorobenzoate
- Ethyl 4-chlorobenzoate
- Butyl 4-chlorobenzoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to the presence of the phenylethyl group, which imparts distinct aromatic characteristics and potential biological activity .
Eigenschaften
CAS-Nummer |
43047-95-6 |
|---|---|
Molekularformel |
C15H13ClO2 |
Molekulargewicht |
260.71 g/mol |
IUPAC-Name |
2-phenylethyl 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
CLORGXVHZOTBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




